molecular formula C19H24N2O4S B5233802 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B5233802
M. Wt: 376.5 g/mol
InChI Key: HEQYSMCKVKADBB-UHFFFAOYSA-N
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Description

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound with a unique structure that combines a benzenesulfonamide group with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. This intermediate is then reacted with an appropriate acetamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar structure but with a formamide group instead of an acetamide group.

    2-CHLORO-N-(2,6-DIMETHYLPHENYL)-N-(2-METHOXYETHYL)ACETAMIDE: Contains a chloro group, which may alter its reactivity and applications.

Uniqueness

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-8-7-11-18(16(15)2)21(14-19(22)20-12-13-25-3)26(23,24)17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQYSMCKVKADBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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